

An In-depth Technical Guide on the Physical and Chemical Properties of Phthalimidoacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Oxoethyl)phthalimide

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Abstract

Phthalimidoacetaldehyde, a versatile bifunctional organic compound, holds significant potential as a key intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in medicinal chemistry. While specific biological data on Phthalimidoacetaldehyde is limited in publicly available literature, this paper explores the well-documented activities of the broader class of N-substituted phthalimide derivatives, suggesting potential avenues for future research. Detailed theoretical experimental protocols for characteristic aldehyde reactions are provided to guide synthetic efforts.

Introduction

Phthalimidoacetaldehyde, also known as 2-(1,3-dioxoisindolin-2-yl)acetaldehyde, is a chemical entity that merges the structural features of a phthalimide ring system with a reactive aldehyde functional group. The phthalimide moiety is a well-established pharmacophore found in numerous therapeutic agents, renowned for its contribution to anti-inflammatory, immunomodulatory, and anticancer activities.[1][2][3][4] The aldehyde group, on the other hand, serves as a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[5] This unique combination makes Phthalimidoacetaldehyde a valuable building block in drug discovery and development. This guide aims to consolidate the available data on its properties

and provide a theoretical framework for its synthetic manipulation and potential biological evaluation.

Physical and Chemical Properties

The physical and chemical properties of Phthalimidoacetaldehyde and its common derivative, Phthalimidoacetaldehyde diethyl acetal, are summarized below. The acetal form is often utilized in synthesis to protect the reactive aldehyde group.

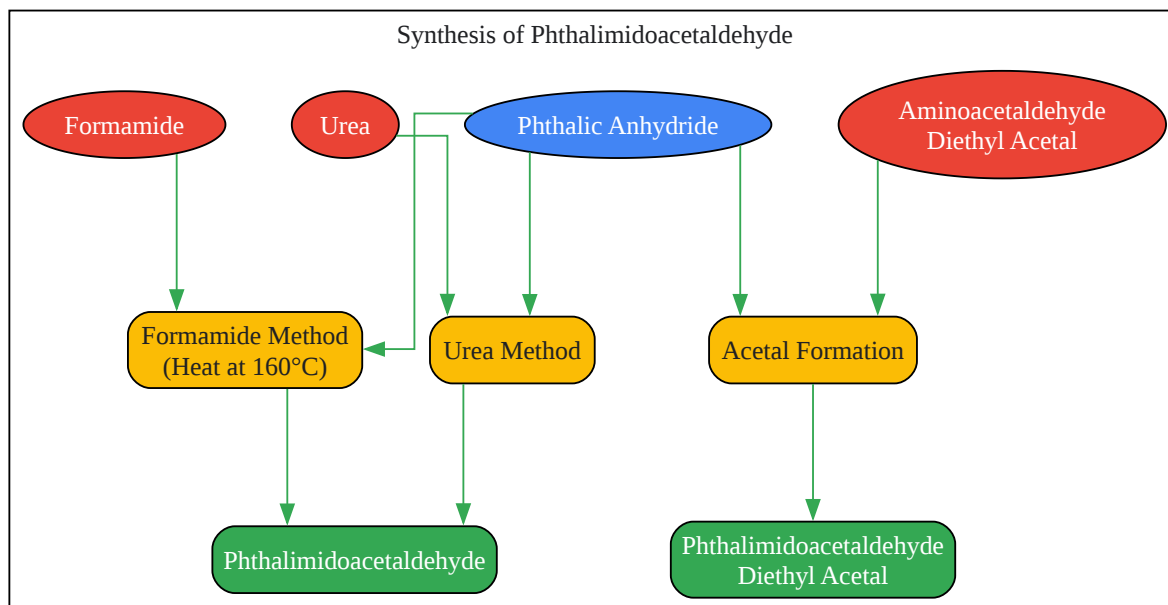
Data Presentation: Physical Properties

| Property | Phthalimidoacetaldehyde | Phthalimidoacetaldehyde Diethyl Acetal |
|-------------------|---|---|
| Molecular Formula | C ₁₀ H ₇ NO ₃ [5][6] | C ₁₄ H ₁₇ NO ₄ [7][8][9] |
| Molecular Weight | 189.17 g/mol [5][6] | 263.29 g/mol [8] |
| Appearance | White to light yellow to light orange crystalline powder[5] | Off-white to white powder/crystals[7][9] |
| Melting Point | 112 - 116 °C[5] | 72 - 74 °C[7] |
| Boiling Point | Not available | 372.3 °C at 760 mmHg[7] |
| Density | Not available | 1.2 g/cm ³ [7] |
| CAS Number | 2913-97-5[5][6] | 78902-09-7[7] |
| Solubility | Sparingly soluble in ethanol or methanol[10] | Not available |

Synthesis of Phthalimidoacetaldehyde

Several methods have been reported for the synthesis of Phthalimidoacetaldehyde and its derivatives. The choice of method often depends on the desired scale and available starting materials.

Synthesis Workflow



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Caption: Synthetic routes to Phthalimidoacetaldehyde and its diethyl acetal.

Experimental Protocols

3.2.1. Formamide Method for Phthalimidoacetaldehyde^[10]

- Materials: Phthalic anhydride, Formamide.
- Procedure:
 - Phthalic anhydride is heated with formamide at 160 °C.
 - The reaction is monitored for completion.
 - Upon completion, the reaction mixture is cooled, and the product is isolated. This method is reported to yield up to 98% of Phthalimidoacetaldehyde.^[10]

3.2.2. Urea Method for Phthalimidoacetaldehyde[\[10\]](#)

- Materials: Phthalic anhydride, Urea.
- Procedure:
 - Phthalic anhydride is reacted with urea.
 - This method is noted for its simple setup and minimal environmental pollution.[\[10\]](#)
 - However, it requires a lengthy post-treatment to isolate the pure product.[\[10\]](#)

3.2.3. Synthesis of Phthalimidoacetaldehyde Diethyl Acetal[\[10\]](#)

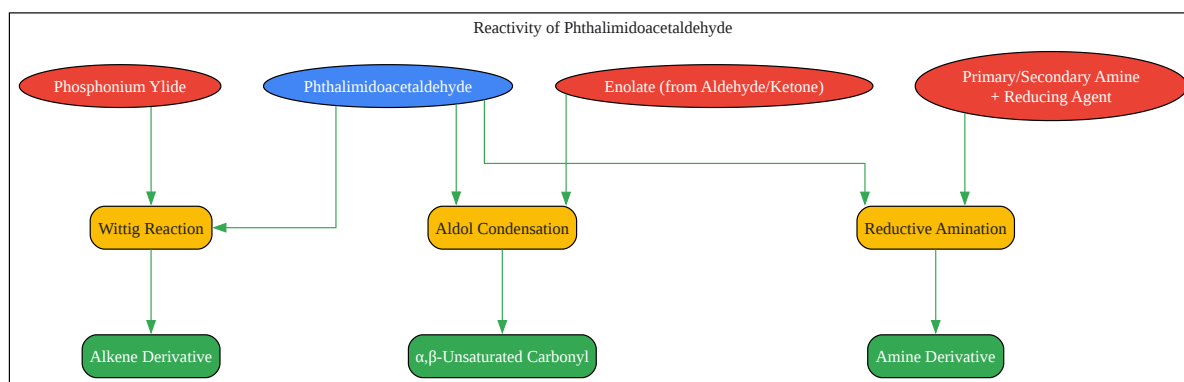
- Materials: Phthalic anhydride, Aminoacetaldehyde diethyl acetal.
- Procedure (Method 1):
 - Mix phthalic anhydride and aminoacetaldehyde diethyl acetal.
 - Quickly add the mixture to a preheated reaction vessel.
 - Stir and heat until the mixture melts, then maintain the reaction temperature.
 - A sudden increase in the volume of the reaction mixture will be observed.
 - Stop heating and allow the mixture to solidify.
 - Heat the mixture again to expand its volume to 3-5 times its original size.
 - Rapidly add water to induce boiling and sublimation of the reaction mixture.
 - Filter the mixture and wash the product with a 3% sodium hydroxide solution, followed by a water rinse.
 - Dry the product to obtain Phthalimidoacetaldehyde diethyl acetal (yield up to 95%).[\[10\]](#)
 - The reaction progress can be monitored using thin-layer chromatography with a mobile phase of benzene:acetone (25:1 v/v).[\[10\]](#)

- Procedure (Method 2 - Microwave-assisted):
 - In a 250 mL conical flask, mix phthalic anhydride, aminoacetaldehyde diethyl acetal, iron powder, and 100 mL of water.
 - Stir until the mixture is homogeneous.
 - Attach a reflux condenser and irradiate the mixture with microwaves until the reaction is complete.
 - Cool to room temperature, filter, and dry the filter cake.
 - Extract the filtrate with ethyl acetate and petroleum ether separately.
 - Separate and dry the organic layer with anhydrous magnesium sulfate.
 - Remove the solvent by rotary evaporation to obtain a yellow needle-like solid.[\[10\]](#)

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of Phthalimidoacetaldehyde allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of diverse molecular scaffolds.

Logical Relationships in Synthetic Transformations



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Caption: Key chemical transformations of the aldehyde group in Phthalimidoacetaldehyde.

Theoretical Experimental Protocols

While specific protocols for Phthalimidoacetaldehyde are not readily available, the following are generalized procedures for the reactions of aldehydes that can be adapted.

4.2.1. Wittig Reaction

- Principle: The Wittig reaction converts aldehydes or ketones to alkenes using a phosphonium ylide.
- Generalized Protocol:
 - Prepare the phosphonium ylide by treating a suitable phosphonium salt with a strong base (e.g., *n*-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or

DMSO) under an inert atmosphere.

- Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
- Slowly add a solution of Phthalimidoacetaldehyde in the same solvent to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

4.2.2. Aldol Condensation

- Principle: The aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones).
- Generalized Protocol (Base-Catalyzed):
 - Dissolve Phthalimidoacetaldehyde and another enolizable carbonyl compound (e.g., acetone or acetophenone) in a suitable solvent (e.g., ethanol or THF).
 - Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.
 - Stir the reaction mixture at room temperature or with gentle heating.
 - Monitor the reaction progress by TLC.
 - Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
 - Extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate.

- Purify the product by crystallization or column chromatography.

4.2.3. Reductive Amination

- Principle: Reductive amination is a method to convert a carbonyl group to an amine through an intermediate imine.
- Generalized Protocol:
 - Dissolve Phthalimidoacetaldehyde and a primary or secondary amine in a suitable solvent (e.g., methanol or 1,2-dichloroethane).
 - Add a mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).
 - Stir the reaction mixture at room temperature for several hours to overnight.
 - Quench the reaction by adding water or a dilute aqueous acid.
 - Extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate.
 - Purify the resulting amine by column chromatography or other suitable methods.

Potential Applications in Drug Development

The phthalimide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While direct biological studies on Phthalimidoacetaldehyde are scarce, the activities of related compounds provide a strong rationale for its exploration as a synthetic intermediate for novel therapeutics.

Overview of Biological Activities of Phthalimide Derivatives

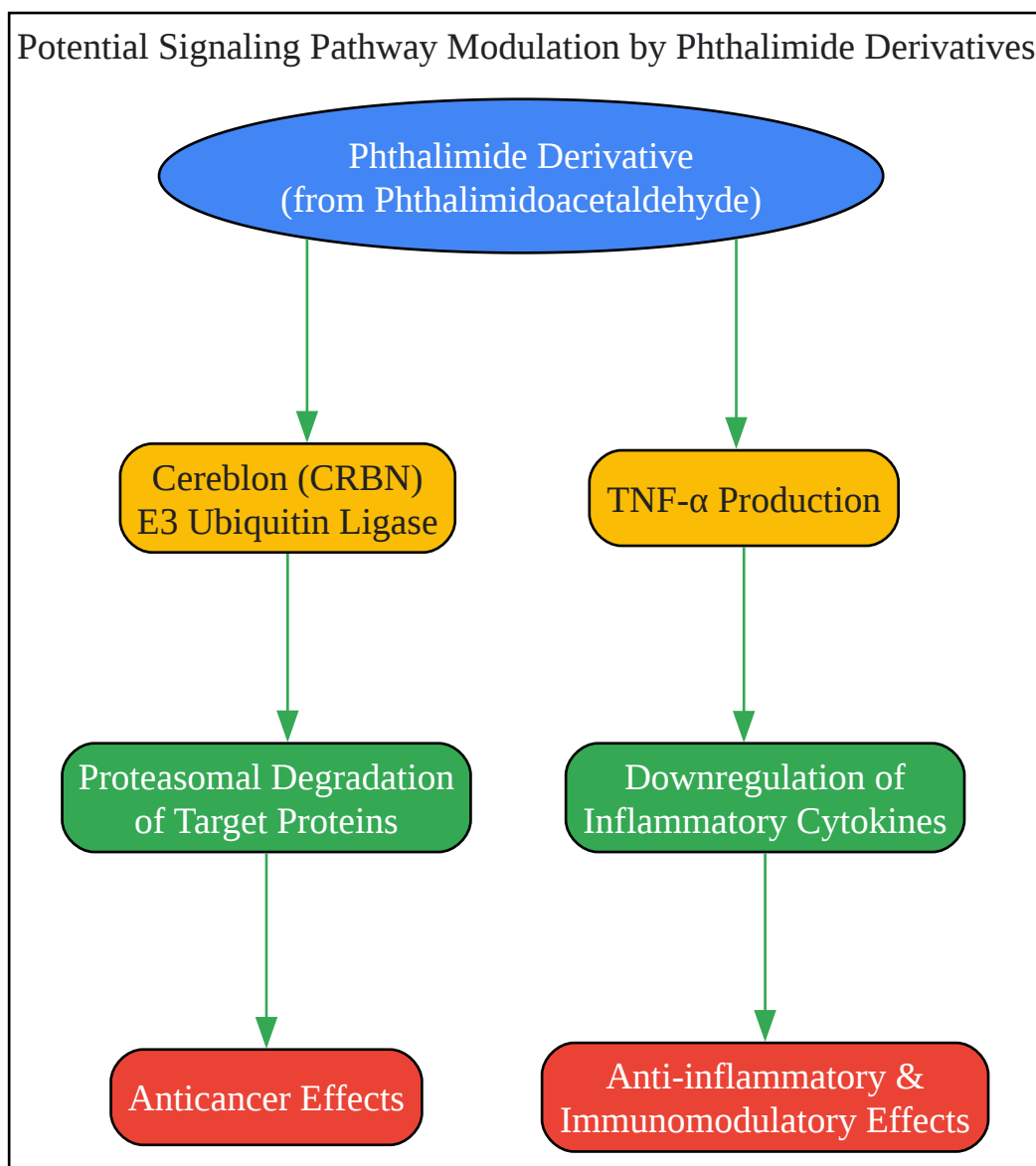
- Anti-inflammatory Activity: Many phthalimide derivatives are known to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha ($\text{TNF-}\alpha$).^{[1][2][4]} This is

the basis for the therapeutic effect of thalidomide and its analogs in treating inflammatory conditions.

- **Antimicrobial and Antitubercular Activity:** Various N-substituted phthalimides have demonstrated significant activity against a range of bacteria and fungi, including *Mycobacterium tuberculosis*.
- **Anticancer Activity:** Phthalimide-based compounds have been investigated as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of angiogenesis. [\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Enzyme Inhibition:** Phthalimide derivatives have been shown to inhibit various enzymes, including monoamine oxidase and cholinesterases, suggesting potential applications in neurodegenerative diseases. [\[11\]](#)[\[15\]](#)

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of phthalimide drugs like thalidomide, it is plausible that derivatives of Phthalimidoacetaldehyde could interact with key signaling pathways involved in inflammation and cancer.



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Caption: Hypothetical signaling pathways modulated by phthalimide derivatives.

Conclusion

Phthalimidoacetaldehyde is a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for a wide range of chemical modifications, providing access to diverse chemical libraries. While direct experimental data on its reactivity and biological activity is limited, the well-established chemistry of aldehydes and the broad pharmacological profile of phthalimide derivatives

strongly support its potential as a valuable intermediate in drug discovery. Further research is warranted to fully elucidate the chemical and biological properties of Phthalimidoacetaldehyde and its derivatives, which may lead to the development of new and effective therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical and Chemical Properties of Phthalimidoacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017646#physical-and-chemical-properties-of-phthalimidoacetaldehyde]

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